molecular formula C14H9BrN6 B3494338 N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B3494338
M. Wt: 341.17 g/mol
InChI Key: UNNHMELPUHYTGA-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine” is a chemical compound with the molecular formula C15H11BrN6 . It is a derivative of the tetrazolo[1,5-a]quinoxaline family .


Synthesis Analysis

The synthesis of tetrazolo[1,5-a]quinoxaline derivatives, which includes “this compound”, often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various chemistry software . The compound has an average mass of 355.192 Da and a monoisotopic mass of 354.022858 Da .


Chemical Reactions Analysis

Tetrazolo[1,5-a]quinoxalines, including “this compound”, can undergo various chemical reactions. For example, they can be converted to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction . The compatibility of various aliphatic and aromatic alkynes towards the reaction was investigated and the denitrogenative annulation towards imidazoloquinoxalines could be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline .

Future Directions

The future directions for research on “N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine” could include further exploration of its potential antiviral and antimicrobial activities . Additionally, its reactivity with various aliphatic and aromatic alkynes could be further investigated .

Properties

IUPAC Name

N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6/c15-9-5-7-10(8-6-9)16-13-14-18-19-20-21(14)12-4-2-1-3-11(12)17-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNHMELPUHYTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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